

Kinome-Wide Specificity Profiling of AZ-Dyrk1B-33: A Comparative Guide

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Compound of Interest

Compound Name: AZ-Dyrk1B-33

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase inhibitor **AZ-Dyrk1B-33** with other relevant alternatives, supported by experimental data and detailed protocols. The focus is on kinome-wide profiling to objectively assess its specificity and potential for off-target effects.

Introduction to AZ-Dyrk1B-33 and Kinase Profiling

AZ-Dyrk1B-33 is a potent and selective, ATP-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B).^{[1][2][3][4]} Dyrk1B is a protein kinase implicated in various cellular processes, including cell cycle regulation, differentiation, and survival.^[5] Its dysregulation has been linked to cancer and metabolic disorders, making it a significant target for therapeutic intervention.^{[3][6][7]}

Assessing the specificity of a kinase inhibitor is critical in drug development to minimize off-target effects and associated toxicities. Kinome-wide profiling technologies, such as KiNativ™ and KINOMEscan®, offer a broad view of an inhibitor's interaction with a large panel of kinases, providing a detailed specificity profile. This guide presents data on **AZ-Dyrk1B-33**'s performance in such assays and compares it to other known Dyrk1B inhibitors.

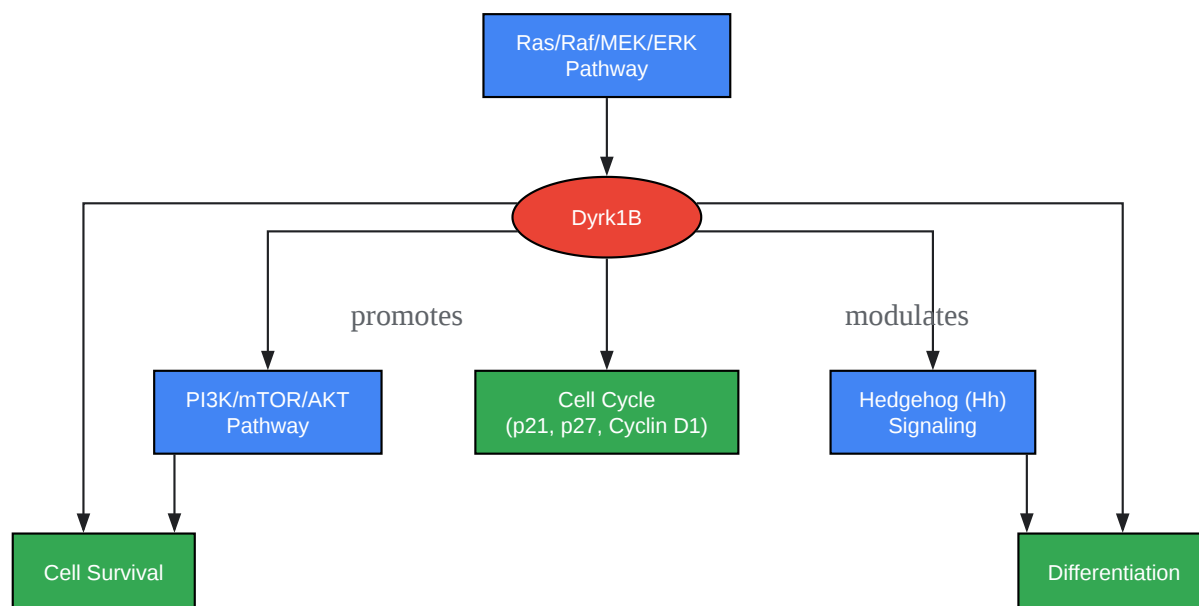
Comparative Analysis of Dyrk1B Inhibitors

The following table summarizes the in vitro potency and selectivity of **AZ-Dyrk1B-33** against other notable Dyrk1B inhibitors, AZ191 and VER-239353.

Inhibitor	Target	IC50 (nM)	Selectivity Notes	Kinome Screen
AZ-Dyrk1B-33	Dyrk1B	7[1][2][3][4][8]	Highly selective. Better selectivity than AZ191.[1][2][3]	No significant off-target effects observed against a panel of 124 kinases at 1 μ M. [1][2][3]
Cellular Dyrk1B	194[1][2][3][4][8]			
AZ191	Dyrk1B	17[6]	~5-fold selective over Dyrk1A.[6]	Not specified in the provided results.
Dyrk1A	88[6]	~110-fold selective over Dyrk2.[6]		
Dyrk2	1890[6]			
VER-239353	Dyrk1B	2.4[6]	Potent inhibitor of both Dyrk1A and Dyrk1B.[6]	Not specified in the provided results.
Dyrk1A	7[6]	>30-fold selective versus Dyrk2.[6]		

Dyrk1B Signaling Pathway

Dyrk1B is integrated into multiple signaling networks, including the Ras/Raf/MEK/ERK, PI3K/mTOR/AKT, and Hedgehog (Hh) pathways.[2][6] It can, for instance, be activated by oncogenic K-Ras and in turn, influence cell survival and differentiation.[5] The diagram below illustrates some of the key interactions of Dyrk1B within cellular signaling cascades.



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Caption: Simplified Dyrk1B signaling interactions.

Experimental Protocols for Kinome-Wide Profiling

To assess the specificity of kinase inhibitors like **AZ-Dyrk1B-33**, two common methods are the KiNativ™ platform and the KINOMEscan® platform.

KiNativ™ Assay (Activity-Based Profiling)

The KiNativ™ method measures the ability of a compound to prevent the labeling of kinases by an ATP/ADP-biotin probe in their native state within a cell lysate.

Methodology:

- **Lysate Preparation:** Cells or tissues are lysed under conditions that preserve native protein conformations and kinase activity.
- **Inhibitor Incubation:** The lysate is incubated with the test inhibitor (e.g., **AZ-Dyrk1B-33**) at various concentrations to allow binding to target kinases.

- **Probe Labeling:** A biotinylated acyl-phosphate probe, which is an ATP/ADP analog, is added to the lysate. This probe covalently binds to the conserved lysine in the ATP-binding pocket of active kinases that are not occupied by the inhibitor.
- **Proteolytic Digestion:** The protein lysate is digested, typically with trypsin, to generate peptides.
- **Affinity Enrichment:** Biotinylated peptides (from probe-labeled kinases) are enriched using streptavidin beads.
- **Mass Spectrometry:** The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.
- **Data Analysis:** The degree of inhibition is determined by comparing the amount of labeled peptide in the inhibitor-treated sample to a vehicle control. A reduction in the signal for a specific kinase peptide indicates that the inhibitor has bound to that kinase.

KINOMEScan® Assay (Competition Binding Assay)

The KINOMEScan® platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of DNA-tagged kinases.

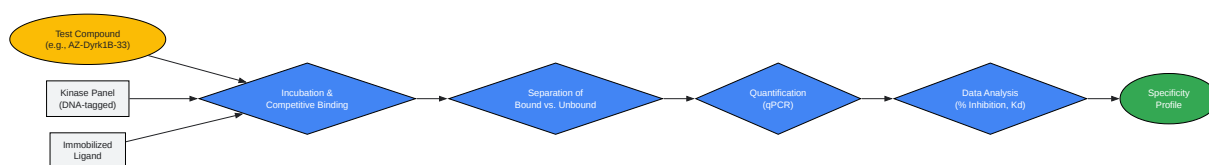
Methodology:

- **Assay Components:** The assay consists of three main components: the DNA-tagged kinase, a ligand immobilized on a solid support (beads), and the test compound.
- **Competitive Binding:** The test inhibitor is incubated with the kinase panel. The inhibitor competes with the immobilized ligand for binding to the active site of each kinase.
- **Quantification:** The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) to measure the amount of associated DNA tag.
- **Data Analysis:** A low amount of kinase detected on the beads indicates that the test compound effectively competed for binding. Results are often reported as "percent of

control," where a lower percentage signifies stronger binding of the inhibitor to the kinase. This platform can determine dissociation constants (K_d) for inhibitor-kinase interactions.

Kinome-Wide Profiling Workflow

The following diagram illustrates a generalized workflow for assessing kinase inhibitor specificity using a competition-based binding assay like KINOMEScan®.



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Caption: Workflow for a competition binding kinome scan.

Conclusion

The available data demonstrates that **AZ-Dyrk1B-33** is a potent inhibitor of Dyrk1B with an IC_{50} of 7 nM.[1][2][3][4][8] Kinome-wide screening against a panel of 124 kinases revealed a high degree of selectivity, with no significant off-target inhibition observed at a concentration of 1 μ M.[1][2][3] When compared to other inhibitors, such as AZ191 and VER-239353, **AZ-Dyrk1B-33** exhibits a superior selectivity profile, particularly in its discrimination against the closely related Dyrk1A kinase, which is a common off-target for many Dyrk1B inhibitors.[1][2][3][6] This high specificity makes **AZ-Dyrk1B-33** a valuable tool for studying the specific biological functions of Dyrk1B and a promising candidate for further therapeutic development.

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